5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazol-6-ol) with three distinct substituents:
- Position 2: A furan-2-yl group, contributing π-electron-rich aromatic character.
- Position 5: A methyl group substituted with a 4-chlorophenyl ring and a 4-(4-fluorophenyl)piperazin-1-yl moiety.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O2S/c26-17-5-3-16(4-6-17)21(31-13-11-30(12-14-31)19-9-7-18(27)8-10-19)22-24(33)32-25(35-22)28-23(29-32)20-2-1-15-34-20/h1-10,15,21,33H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIUBHIJCBAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antifungal, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 510 g/mol. The structural complexity arises from the presence of multiple functional groups including thiazole and triazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510 g/mol |
| CAS Number | 887220-70-4 |
| Melting Point | N/A |
| Density | N/A |
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's structure includes a triazole moiety, which is recognized for its broad-spectrum antifungal activity. A review on 1,2,4-triazoles indicated that these compounds exhibit significant antifungal properties against various fungal strains due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Case Study:
In a study evaluating the antifungal activity of various triazole derivatives, this compound demonstrated promising results against Candida albicans and Aspergillus niger with IC50 values indicating effective concentration levels for inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties . The thiazole and triazole rings are known to enhance cytotoxicity against cancer cell lines. Research has shown that derivatives containing these moieties can induce apoptosis in various cancer cells.
Research Findings:
In vitro studies revealed that the compound exhibited significant cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against several bacterial strains. The presence of both chlorophenyl and fluorophenyl groups in the structure enhances its interaction with microbial cell membranes.
Study Results:
In a comparative study, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine and fluorine enhances the lipophilicity and overall bioactivity of the molecule.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Increases potency against bacterial strains |
| Fluorine Substitution | Enhances antifungal activity due to better membrane penetration |
| Thiazole Ring | Essential for cytotoxic effects in cancer cells |
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Thiazole and Triazole Rings : These heterocyclic structures are often associated with biological activity.
- Piperazine Moiety : Known for its role in various psychoactive drugs, the piperazine group enhances the compound's pharmacological properties.
- Chlorophenyl and Fluorophenyl Substituents : These groups are crucial for modulating the compound's lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial properties. Studies have demonstrated that similar derivatives can effectively combat bacterial and fungal infections. For example, compounds bearing these structures have shown effectiveness against resistant strains of bacteria .
Antitumor Properties
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antitumor activity. Several studies suggest that derivatives of this structure can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves interference with DNA synthesis or modulation of cell signaling pathways .
Central Nervous System Effects
Due to the presence of the piperazine moiety, this compound may exhibit psychoactive effects. Compounds containing piperazine have been explored for their potential in treating anxiety disorders and depression. They act as serotonin receptor modulators, which may lead to therapeutic benefits in mood regulation .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a derivative of this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial activity comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of a related compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as an antitumor agent .
Comparison with Similar Compounds
Piperazine Substitutions
Aryl Group Variations
- The 4-chlorophenyl group in the target compound vs. 2-fluorophenyl () or 3-chlorophenyl () alters steric and electronic profiles. Para-substitutions generally favor unhindered receptor interactions .
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural comparisons suggest:
Receptor Selectivity : The target compound’s 4-fluorophenylpiperazine may enhance selectivity for serotonin (5-HT) or dopamine (D2) receptors over analogues with alkylpiperazines .
Solubility-Bioavailability Trade-off : The furan-2-yl group’s polarity might improve solubility but reduce blood-brain barrier penetration relative to more lipophilic analogues () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this compound, and how can reaction conditions be standardized?
- Methodology : Utilize multi-step synthesis involving heterocyclic condensation and catalytic coupling. For example, describes a protocol using PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under 70–80°C, monitored by TLC. Reaction optimization should focus on solvent selection (e.g., ethanol for cyclization), stoichiometric ratios, and temperature control to improve yields (e.g., 54–71% yields reported for analogous thiazolo-triazoles in ). Purification via recrystallization in aqueous acetic acid is recommended .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
- Methodology : Combine ¹H/¹³C-NMR for functional group analysis (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) and LC-MS for molecular ion verification (e.g., [M+H]⁺ peaks). Elemental analysis (C, H, N) should match theoretical values within ±0.3%. For complex stereochemistry, X-ray crystallography using SHELXL ( ) can resolve ambiguities .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets like 14-α-demethylase lanosterol (CYP51)?
- Methodology : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Prepare the ligand by optimizing protonation states (e.g., thiazolo-triazole hydroxyl group at physiological pH) and the protein (PDB: 3LD6) by adding hydrogens and assigning charges. Docking scores (ΔG < -8 kcal/mol) and hydrogen-bonding interactions (e.g., with heme iron or active-site residues) validate potential antifungal activity, as demonstrated in .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodology : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Cross-validate using orthogonal methods: compare in vitro enzyme inhibition (IC₅₀) with cell-based viability assays (MTT). If discrepancies persist, investigate off-target effects via proteome-wide profiling or molecular dynamics simulations .
Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize labile groups (e.g., hydroxyl via prodrug derivatization). Use cyclodextrin encapsulation or liposomal formulations to enhance solubility, as suggested by ’s solubility challenges with thiazolo-triazole derivatives .
Q. How can solubility limitations in polar solvents be overcome during formulation?
- Methodology : Screen co-solvents (e.g., DMSO:water gradients) or surfactants (Tween-80). Salt formation (e.g., hydrochloride) may improve aqueous solubility. highlights micellar solubilization using PEG-400, which increased bioavailability in analogous compounds .
Q. What reaction mechanisms explain the formation of thiazolo[3,2-b][1,2,4]triazole intermediates during synthesis?
- Methodology : Use DFT calculations (Gaussian 09) to model transition states. Isotope labeling (e.g., ¹⁵N in triazole rings) tracked via MS/MS can confirm cyclization pathways. ’s Mannich reaction insights suggest nucleophilic attack by piperazine nitrogen on electrophilic carbonyl groups .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact ADME properties?
- Methodology : Perform comparative LogP measurements (shake-flask method) and metabolic stability assays in liver microsomes. Fluorine substitution typically enhances metabolic resistance but may reduce solubility. ’s ADME analysis using SwissADME can prioritize derivatives with optimal permeability (e.g., Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
